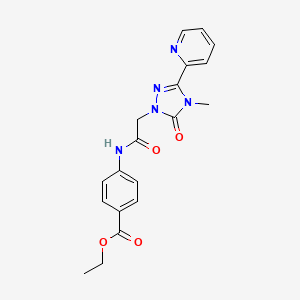

ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate has been the subject of spectroscopic analysis to understand its molecular structure better. Studies have shown that the molecule's stability arises from hyperconjugative interactions and charge delocalization, analyzed using natural bond orbital analysis. Spectroscopic techniques such as FT-IR and FT-Raman were utilized to record and assign the molecular spectra, with comparisons made to theoretical results. The molecular electrostatic potential maps indicate possible sites for nucleophilic attacks, suggesting reactive sites within the molecule. Additionally, the compound's nonlinear optical properties were evaluated, revealing potentials much greater than urea, indicating possible applications in nonlinear optics and photonic devices (El-Azab et al., 2016).

Heterocyclic Chemistry and Synthesis

Research has also explored the compound's reactivity towards various electrophilic reagents, leading to new routes to heterocyclic compounds such as 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines. These findings highlight the compound's versatility as a precursor in synthesizing diverse heterocyclic structures, which are foundational in developing new pharmaceuticals and materials (Elnagdi et al., 1988).

Bioactive Molecule Synthesis

In addition, ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate serves as a key precursor in the synthesis of bioactive molecules. This includes the efficient synthesis of compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing the role of such compounds in accessing a library of pyrrole derivatives. These derivatives are crucial in medicinal chemistry for their potential biological activities (Dawadi & Lugtenburg, 2011).

Novel Poly-Functionalized Compounds

Moreover, the compound has been used in the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were synthesized through a one-pot, three-component microwave-assisted process, demonstrating the compound's utility in creating poly-functionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with the heme moiety of cyp-450 .

Mode of Action

In compounds similar to ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450

Biochemical Pathways

Given its potential interaction with cyp-450, it may influence the metabolism of other compounds processed by this enzyme .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole ring have been noted for their ability to form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Given its potential interaction with CYP-450, it may influence the enzyme’s activity and thus the metabolism of other compounds .

Action Environment

This compound presents an interesting subject for future studies due to its potential interaction with CYP-450 and the resulting implications for drug metabolism .

properties

IUPAC Name |

ethyl 4-[[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-3-28-18(26)13-7-9-14(10-8-13)21-16(25)12-24-19(27)23(2)17(22-24)15-6-4-5-11-20-15/h4-11H,3,12H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGFSXXBJQLPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)